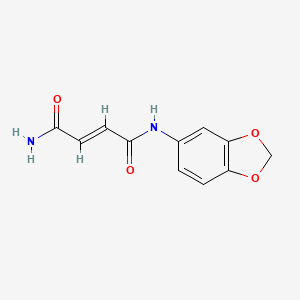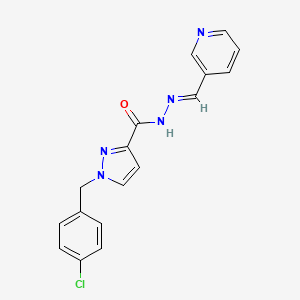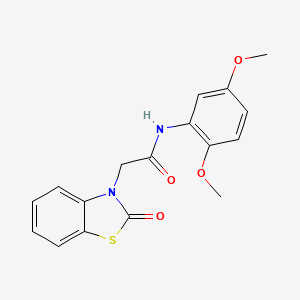![molecular formula C19H22N6O B5542857 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- "N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide" is a compound with a complex structure involving imidazole and pyrimidine rings. It's part of a class of compounds researched for various biological and chemical properties.
Synthesis Analysis
- The synthesis of related compounds involves multiple steps, including tosylation, treatment with acetamides, and the use of specific reagents like Horner−Emmons reagents for the incorporation of specific groups (Hamdouchi et al., 1999).
- Another approach includes the glucuronidation of the compound and subsequent synthesis steps to confirm the structures of metabolites (Araya et al., 2007).
Molecular Structure Analysis
- The molecular structure of similar compounds includes imidazo and pyrimidine rings, which are crucial for their biological activity. The structural arrangement impacts their properties and potential applications (Dhanalakshmi et al., 2018).
科学的研究の応用
Synthesis and Pharmacological Evaluation
Research has highlighted the synthesis of novel compounds incorporating the chemical structure of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide and their subsequent evaluation for pharmacological activities. For instance, the synthesis of pyrimidine derivatives and their assessment for anti-inflammatory and analgesic activities have been documented, with some compounds exhibiting significant effects in in vivo models (Sondhi et al., 2005). Another study focused on the development of inhibitors for human rhinovirus, utilizing structurally related compounds for antiviral evaluation (Hamdouchi et al., 1999).
Targeting Neurodegenerative and Neuropsychiatric Diseases
In the realm of neurodegenerative and neuropsychiatric diseases, compounds based on the chemical structure of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide have been identified as potential therapeutic agents. A particular focus has been on phosphodiesterase 1 (PDE1) inhibitors, with a study identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Antineoplastic Activities
The compound's derivatives have been explored for their antineoplastic activities, particularly against various cancer cell lines. Research in this area includes the synthesis of benzimidazole condensed ring systems and their evaluation for antineoplastic activity, showcasing the potential of these compounds in cancer treatment (Abdel-Hafez, 2007).
Antioxidant Properties
Additionally, the antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been studied, indicating the chemical's relevance in the development of compounds with significant radical scavenging activities (Kotaiah et al., 2012).
Modulation of Inflammatory Responses
The synthesis of pyrazolo[1,5-a]pyrimidin-7-ones and their evaluation as nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity highlight the compound's utility in modulating inflammatory responses without adverse gastrointestinal effects (Auzzi et al., 1983).
特性
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13(2)10-19(26)24-16-6-4-15(5-7-16)23-17-11-18(22-14(3)21-17)25-9-8-20-12-25/h4-9,11-13H,10H2,1-3H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRTWTRNFSGCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)
